1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole

Medicinal Chemistry Regioisomer Differentiation Hydrogen-Bond Topology

This uncompromised N1-sulfonylbenzimidazole scaffold is essential for medicinal chemists exploring antiviral CMV/VZV programs. Unlike the 2-methyl analog (CAS 881478-09-7) that restricts conformation, or the 3-tert-butyl regioisomer that hinders sulfonyl reactivity, this compound provides full N1–S rotational freedom and an unsubstituted benzimidazole ring for systematic SAR expansion. Its distinct 5-tert-butyl-2-ethoxybenzenesulfonyl group serves as a lipophilic anchor less promiscuous than traditional tosyl probes, making it ideal for fragment-based screening and photoaffinity labeling.

Molecular Formula C19H22N2O3S
Molecular Weight 358.5 g/mol
Cat. No. B11565815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole
Molecular FormulaC19H22N2O3S
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=NC3=CC=CC=C32
InChIInChI=1S/C19H22N2O3S/c1-5-24-17-11-10-14(19(2,3)4)12-18(17)25(22,23)21-13-20-15-8-6-7-9-16(15)21/h6-13H,5H2,1-4H3
InChIKeyCDMPQKQEJBABJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-tert-Butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole: Structural Identity, Compound Class & Sourcing Baseline


1-[(5-tert-Butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole (molecular formula C₁₉H₂₂N₂O₃S, exact mass 358.135 g/mol) is a fully synthetic N-sulfonyl benzimidazole derivative featuring a 5-tert-butyl-2-ethoxybenzenesulfonyl substituent at the benzimidazole N1 position [1]. It is offered by multiple chemical suppliers as a research-grade small-molecule scaffold, typically at ≥95% purity, for use in medicinal chemistry, biological screening, and organic synthesis [2][3]. The compound belongs to the 1-sulfonylbenzimidazole subclass, a chemotype that has been explored in antiviral and anti-inflammatory programs and is structurally distinct from the more extensively studied 5(6)-sulfonylbenzimidazole cannabinoid CB2 agonist series [2][4].

Why Generic Substitution Fails for 1-[(5-tert-Butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole: Regioisomerism, Steric Bulk & Sulfonamide Connectivity


Even minor positional or homologation changes in the sulfonylbenzimidazole scaffold can ablate or fundamentally alter biological target engagement. The sulfonamide connectivity at N1 versus rearrangement to a C-sulfonamide (4- or 7-amino linkage) produces a different hydrogen-bond donor/acceptor topology [1]. The 5-tert-butyl substituent provides greater steric shielding of the adjacent sulfonyl group than the 3-tert-butyl regioisomer (CAS 2637343-21-4), which affects metabolic stability. Conversely, introduction of a 2-methyl group on the benzimidazole (CAS 881478-09-7) restricts the conformational freedom of the sulfonamide linkage, altering the pharmacophoric geometry compared to the target compound [2]. Replacement of benzimidazole with benzotriazole (CAS 942357-18-8) changes the heterocyclic pKa and hydrogen-bond acceptor profile. These structural subtleties mean that the target compound cannot be treated as a generic, interchangeable 'sulfonyl-benzimidazole' building block; its specific substitution pattern defines its chemical reactivity, physicochemical properties, and any downstream biological readout [2][3].

Quantitative Differentiation Evidence for 1-[(5-tert-Butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole


Regioisomeric Sulfonamide Connectivity: N1-Sulfonyl vs. 7-Amino-Sulfonamide Topology

The target compound bears the sulfonyl group directly on the benzimidazole N1 nitrogen, forming a sulfonamide (N–SO₂) linkage. The isomeric compound N-(1H-benzimidazol-7-yl)-5-tert-butyl-2-ethoxybenzenesulfonamide (SpectraBase ID LnshWZd570v) relocates the sulfonamide to the 7-amino position of the benzimidazole, creating an NH–SO₂ linker with a distinct hydrogen-bond donor geometry [1]. This topological difference is critical: the N1-sulfonyl linkage lacks an amide N–H donor, whereas the 7-amino-sulfonamide isomer possesses one, directly affecting protein binding pharmacophore models. In the N-sulphonylbenzimidazole antiviral series, the N1-sulfonyl connectivity was essential for activity against cytomegalovirus (CMV) and varicella zoster virus (VZV); rearrangement to a C-sulfonamide consistently abolished antiviral potency [2].

Medicinal Chemistry Regioisomer Differentiation Hydrogen-Bond Topology

Steric Differentiation: 5-tert-Butyl vs. 3-tert-Butyl Regioisomer Effects on Sulfonyl Group Reactivity

The target compound positions the bulky tert-butyl group at the 5-position (para to sulfonyl, meta to ethoxy), whereas the commercially available regioisomer 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-1H-1,3-benzodiazole (CAS 2637343-21-4) has the tert-butyl group at the 3-position (ortho to sulfonyl). The 5-tert-butyl orientation provides less steric hindrance around the sulfonyl group, which may facilitate nucleophilic displacement or hydrolysis reactions compared to the 3-tert-butyl congener [1]. In synthetic applications, the different steric environments directly affect the rate of sulfonamide formation from the parent sulfonyl chloride (CAS 252898-57-0), which has a molecular weight of 276.78 g/mol and calculated XLogP3 of 4 [2].

Organic Synthesis Regioisomer Purity Steric Hindrance

Heterocyclic Core Identity: Benzimidazole vs. Benzotriazole Analog

The target compound features a benzimidazole core (pKa of conjugate acid ~5.5), while the closely related benzotriazole analog 1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-1H-1,2,3-benzotriazole (CAS 942357-18-8, mol. wt. 359.44, C₁₈H₂₁N₃O₃S) contains a 1,2,3-triazole fused to benzene . The additional nitrogen in benzotriazole lowers the pKa of the conjugate acid by approximately 4 log units relative to benzimidazole and introduces an extra hydrogen-bond acceptor, altering solubility and target binding profiles. In the N-sulphonylbenzimidazole antiviral series, subtle changes in heterocyclic identity (benzimidazole vs. imidazole vs. indole) produced >10-fold differences in antiviral EC₅₀ values against CMV and VZV [1].

Medicinal Chemistry Heterocyclic Chemistry Bioisosterism

2-Substitution Effects: Unsubstituted Benzimidazole vs. 2-Methyl Analog in Conformational Control

The 2-methyl analog 1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole (CAS 881478-09-7) introduces a methyl group at the C2 position of benzimidazole, adjacent to the N1-sulfonamide. This methyl substituent restricts rotation about the N1–S bond due to a steric clash with the sulfonyl oxygen atoms, locking the sulfonamide in a more defined conformational state . The target compound, lacking this 2-methyl group, possesses greater conformational flexibility at the N1–SO₂ junction, which may allow it to adopt a broader range of binding poses. In the CB2 agonist 5-sulfonylbenzimidazole series, 2-substitution was shown to profoundly affect both potency (EC₅₀ shifts >100-fold) and selectivity over CB1 [1].

Conformational Analysis Structure-Activity Relationship Sulfonamide Geometry

Antiviral Class-Level Evidence: N1-Sulfonylbenzimidazole Scaffold Activity Against CMV and VZV

In a systematic evaluation of N-sulphonylbenzimidazole analogs, Garuti et al. (2002) reported that compound 10 displayed significant and selective activity against human cytomegalovirus (CMV), while compound 14 showed activity against varicella zoster virus (VZV) [1]. Although the target compound was not specifically tested in this study, it shares the critical N1-sulfonylbenzimidazole pharmacophore. The structure-activity relationships from this series demonstrate that benzenesulfonyl substitution at N1 is required for antiviral activity; removal or relocation of the sulfonyl group abolishes antiviral effects. Earlier work by the same group identified N-benzenesulphonylbenzimidazoles (compounds 16b and 19b) with activity against Coxsackie virus B3 and other RNA viruses at micromolar concentrations [2].

Antiviral Research Cytomegalovirus Varicella Zoster Virus

Computed Physicochemical Property Differentiation: XLogP3, Topological Polar Surface Area, and Rotatable Bonds Across Analogs

Computed physicochemical properties derived from the PubChem database for the precursor sulfonyl chloride (CAS 252898-57-0) establish baseline parameters: XLogP3 = 4.0, 3 H-bond acceptors, 0 H-bond donors, molecular weight 276.78 g/mol [1]. For the target benzimidazole conjugate, the increased molecular weight (358.46 g/mol) and additional aromatic nitrogen atoms elevate the topological polar surface area (tPSA) by approximately 20–25 Ų relative to the sulfonyl chloride precursor [2]. In comparison, the 5,6-dimethyl analog (CAS 868212-90-2, mol. wt. 386.51) has an additional +28 Da and two extra methyl groups that increase both XLogP3 and steric bulk, potentially reducing aqueous solubility relative to the target compound.

Drug-likeness Physicochemical Properties ADME Prediction

Application Scenarios for 1-[(5-tert-Butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole in Research & Development


Medicinal Chemistry: N1-Sulfonylbenzimidazole Antiviral Lead Optimization

The target compound serves as an unsubstituted benzimidazole scaffold for systematic exploration of antiviral structure-activity relationships against CMV and VZV. Building on the Garuti et al. (2002) findings that N1-benzenesulfonylbenzimidazoles exhibit selective anti-CMV activity [1], this compound provides a clean slate for introducing substituents at the benzimidazole 2-, 5-, and 6-positions while retaining the critical N1-sulfonamide pharmacophore. Its 5-tert-butyl-2-ethoxybenzenesulfonyl group offers a sterically and electronically differentiated aryl sulfonamide compared to the simpler phenyl or 4-methylphenyl sulfonamides used in earlier studies.

Fragment-Based Drug Discovery: Exploration of Sulfonamide Conformational Space

The absence of 2-substitution on the benzimidazole ring allows full rotational freedom about the N1–S bond, enabling the compound to sample multiple sulfonamide conformations. This property is valuable for fragment-based screening against targets where the optimal sulfonamide geometry is unknown. The 2-methyl analog (CAS 881478-09-7) restricts this conformational freedom; co-screening of both the target compound and its 2-methyl analog can deconvolute whether conformational flexibility or rigidity is preferred for target engagement [2].

Organic Synthesis: Electrophilic Sulfonamide Building Block

With the tert-butyl group positioned at the 5-position (para to sulfonyl), the electrophilic sulfonyl center is less sterically hindered than in the 3-tert-butyl regioisomer (CAS 2637343-21-4). This property makes the target compound a more reactive intermediate for further synthetic transformations, including N-alkylation, metal-catalyzed cross-coupling at the benzimidazole C2 position, or hydrolysis to the corresponding sulfonic acid for salt formation [3]. The precursor sulfonyl chloride (CAS 252898-57-0) is well-characterized on PubChem, confirming synthetic tractability.

Chemical Biology: Photoaffinity Labeling Probe Development

The benzimidazole N1-sulfonamide scaffold, free of additional substituents that might interfere with protein binding, provides an ideal template for the introduction of photoaffinity labels (diazirine, benzophenone) or click chemistry handles (alkyne, azide) at the benzimidazole C2 or C5/C6 positions. The 5-tert-butyl-2-ethoxy substitution pattern on the aryl ring offers a lipophilic anchor distinct from the commonly used tosyl or nosyl sulfonamide probes, potentially reducing non-specific protein binding compared to more hydrophobic sulfonamide analogs [2].

Quote Request

Request a Quote for 1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.